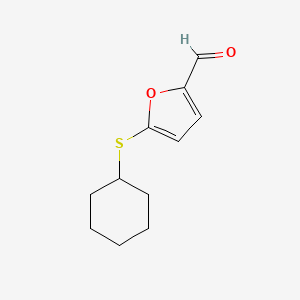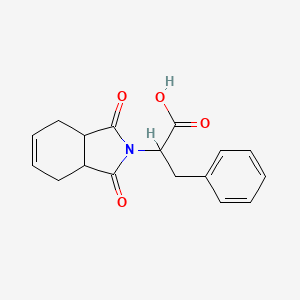
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
説明
The compound “2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid” is a chemical compound with a molecular formula of C15H13NO4 . It is related to another compound “2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium” which has a molecular formula of C15H25N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H13NO4 . The compound contains an isoindole group, which is a type of heterocycle. It also contains a carboxylic acid group (COOH), which is a common functional group in organic chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.371 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Antioxidant Properties and Therapeutic Potential
Caffeic acid (CA) and related phenylpropanoic acids, which share some structural similarities with the compound , are known for their potent antioxidant properties. These compounds are involved in a variety of pharmacological effects, ranging from anti-inflammatory to anticancer effects. Studies have demonstrated that CA, including its derivatives such as chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE), exhibits profound effects in the brain. This includes protection from toxicity induced by various agents and experimental models of Alzheimer's disease, highlighting their potential therapeutic applications in neurodegenerative disorders (Habtemariam, 2017).
Hydroxycinnamates' Antioxidant and Biological Activities
Hydroxycinnamates, another group of plant phenylpropanoids, exhibit significant in vitro and in vivo antioxidant activities. Compounds like ferulic, coumaric, caffeic, and sinapic acids and their derivatives are found in various food groups and have been shown to possess a range of biological activities. These include scavenging different types of radicals and acting as chain-breaking antioxidants. Such properties suggest the potential use of hydroxycinnamates in disease risk reduction and health promotion, possibly related to the structural features and biological activities of the compound (Shahidi & Chandrasekara, 2010).
Chemical Properties and Biological Significance
The chemical properties of compounds like caffeic and ferulic acids in biological systems have significant implications in cancer therapy. These phenolic acids prevent the production of reactive oxygen species (ROS), which are associated with cellular damage and the development of diseases such as cancer. The biological efficacy of these compounds is closely linked to their chemical structure, which may also be relevant to the compound of interest, suggesting potential avenues for research in cancer therapy (Damasceno et al., 2017).
特性
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-7,12-14H,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTWFXVAKOPKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



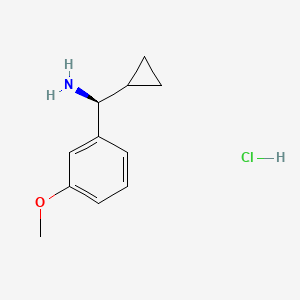
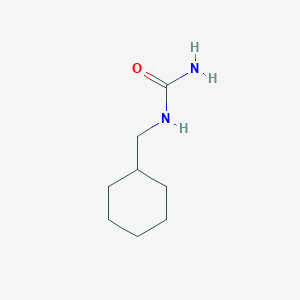
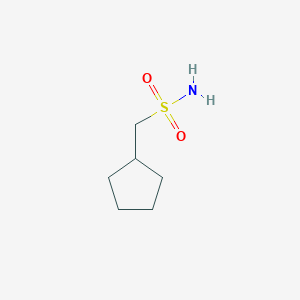


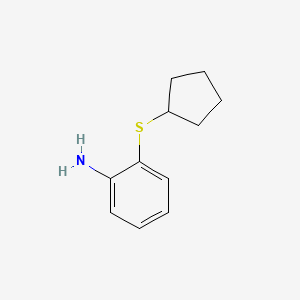

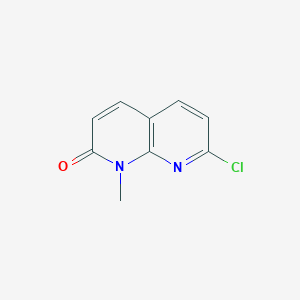
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]amine](/img/structure/B3024962.png)

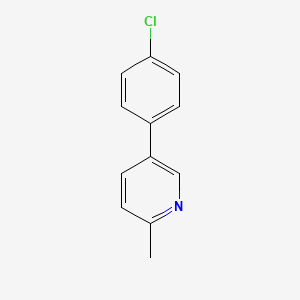
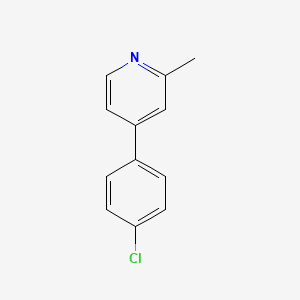
![[4-(Cyclopentyloxy)phenyl]boronic acid](/img/structure/B3024966.png)
